2-Bromo-1,5-naphthyridine
CAS No.: 51532-07-1
Cat. No.: VC2323109
Molecular Formula: C8H5BrN2
Molecular Weight: 209.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51532-07-1 |
|---|---|
| Molecular Formula | C8H5BrN2 |
| Molecular Weight | 209.04 g/mol |
| IUPAC Name | 2-bromo-1,5-naphthyridine |
| Standard InChI | InChI=1S/C8H5BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H |
| Standard InChI Key | BKYZLQUIVDRXKW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=N2)Br)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CC(=N2)Br)N=C1 |
Introduction
Structural Characteristics of 2-Bromo-1,5-naphthyridine
2-Bromo-1,5-naphthyridine belongs to the broader class of 1,5-naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms at positions 1 and 5 in a naphthalene-like structure. The core structure consists of two fused six-membered rings with a bromine substituent specifically at the 2-position of the naphthyridine scaffold. This strategic positioning of the bromine atom significantly influences the compound's reactivity profile, particularly enabling subsequent functionalization through various transition metal-catalyzed cross-coupling reactions.
The 1,5-naphthyridine core is structurally significant due to its nitrogen atoms positioned at the 1,5-positions, distinguishing it from other naphthyridine isomers. This positioning creates a unique electronic distribution that affects the compound's chemical behavior, including its ability to participate in hydrogen bonding, coordinate with metals, and undergo electrophilic or nucleophilic substitutions .
Synthetic Methodologies for 2-Bromo-1,5-naphthyridine
Multiple synthetic routes have been established for the preparation of 2-bromo-1,5-naphthyridine, with the most common approaches described below:
Direct Bromination of 1,5-Naphthyridine
Direct bromination represents one of the fundamental approaches for introducing a bromine atom at the 2-position of the 1,5-naphthyridine scaffold. This method typically involves treating 1,5-naphthyridine with bromine in acetic acid, which provides access to the desired 2-bromo-1,5-naphthyridine . This approach yields valuable intermediates that can undergo further functionalization reactions, making it an essential technique in the synthesis of more complex naphthyridine derivatives .
From 2-Hydroxy-1,5-naphthyridine
An alternative synthetic pathway involves the conversion of 2-hydroxy-1,5-naphthyridine to the corresponding 2-bromo derivative. This transformation typically requires the conversion of the hydroxyl group to a better leaving group followed by nucleophilic displacement with a bromide source . This method provides a useful alternative when direct bromination presents selectivity challenges.
| Synthetic Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Direct Bromination | Bromine in acetic acid | Straightforward procedure, moderate yields | Potential for multiple bromination, selectivity issues |
| From 2-Hydroxy-1,5-naphthyridine | Hydroxyl activation reagents, bromide source | Selective introduction of bromine | Multi-step process |
| Modified Skraup Reaction | m-NO₂PhSO₃Na (oxidant) | Better reproducibility than I₂ catalysis | Applied to 3-position, adaptation needed for 2-position |
Physical and Chemical Properties
The physical and chemical properties of 2-bromo-1,5-naphthyridine significantly influence its behavior in chemical reactions and its potential applications in various fields. Below is a compilation of its key characteristics:
Chemical Properties
The chemical behavior of 2-bromo-1,5-naphthyridine is primarily defined by two key features:
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The bromine substituent at the 2-position serves as an excellent leaving group, facilitating various substitution reactions, particularly cross-coupling transformations.
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The nitrogen atoms within the 1,5-naphthyridine core influence the electronic distribution, affecting the compound's reactivity in both electrophilic and nucleophilic reactions.
One documented chemical transformation involves the reaction of 2-bromo-1,5-naphthyridine with perbenzoic acid in chloroform, indicating its susceptibility to oxidation reactions . This particular reaction pathway suggests the potential formation of N-oxide derivatives, which are common intermediates in the functionalization of nitrogen-containing heterocycles.
Reactivity Patterns of 2-Bromo-1,5-naphthyridine
The reactivity of 2-bromo-1,5-naphthyridine is largely determined by the electronic influence of the 1,5-naphthyridine core and the presence of the bromine substituent. These structural features create distinctive reactivity patterns that can be exploited in various chemical transformations.
N-Oxidation Reactions
2-Bromo-1,5-naphthyridine can undergo N-oxidation, as evidenced by its documented reaction with perbenzoic acid in chloroform . This transformation likely leads to the formation of mono N-oxide derivatives, which represent valuable intermediates for further functionalization, particularly for introducing substituents at positions adjacent to the nitrogen atoms.
Nucleophilic Substitution Reactions
The bromine at the 2-position can be displaced by various nucleophiles, offering another avenue for derivatization. This reactivity pattern is particularly valuable for introducing oxygen, nitrogen, or sulfur-containing functionalities at the 2-position of the 1,5-naphthyridine scaffold.
Applications in Chemical Research and Development
2-Bromo-1,5-naphthyridine serves as a versatile building block in various scientific disciplines, with applications extending across multiple research areas:
Synthetic Chemistry
Perhaps the most significant application of 2-bromo-1,5-naphthyridine lies in its role as a synthetic intermediate. The strategic positioning of the bromine atom enables diverse transformations that facilitate the construction of complex molecular architectures. This synthetic versatility makes 2-bromo-1,5-naphthyridine an invaluable building block in organic and heterocyclic chemistry.
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